molecular formula C27H36Br2O4 B1251604 Bromophycolide E

Bromophycolide E

Cat. No.: B1251604
M. Wt: 584.4 g/mol
InChI Key: IPAZKUSUTMJKCC-LXZFFOPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromophycolide E is a natural product found in Callophycus serratus with data available.

Scientific Research Applications

Antimalarial Properties

Bromophycolide compounds, including Bromophycolide E, have shown promise in the fight against malaria. These natural products, derived from the Fijian red alga Callophycus serratus, display antimalarial activities. Notably, bromophycolides J-Q demonstrated low micromolar activity against the human malaria parasite Plasmodium falciparum, representing significant potential for future antimalarial therapies. This research expands our understanding of the structural variety of diterpene-benzoate macrolides and their biological activities, emphasizing the relevance of marine natural products in medical research (Lane et al., 2009).

Antifungal and Antimicrobial Activities

Bromophycolides, including this compound, have also been implicated in antimicrobial and antifungal defenses. These compounds were found to inhibit the growth of the marine fungal pathogen Lindra thalassiae, suggesting a role in the chemical defense mechanisms of marine organisms. The detection of bromophycolides on the surface of algal tissues using reactive desorption electrospray ionization mass spectrometry (DESI-MS) underlines their potential ecological functions and opens avenues for exploring their applications in controlling microbial infections in various environments (Nyadong et al., 2009).

Cancer Cell Line Cytotoxicity

Research into the structural variety and bioactivity of bromophycolides has also uncovered their modest cytotoxicity towards selected human cancer cell lines. The discovery of new bromophycolides from the red alga Callophycus serratus adds to the existing repertoire of diterpene-benzoate macrolides with potential antineoplastic activities. These findings highlight the importance of marine natural products in the development of new anticancer therapies (Lin et al., 2010).

Properties

Molecular Formula

C27H36Br2O4

Molecular Weight

584.4 g/mol

IUPAC Name

(3R,7S,8S,11R,12S,15S)-7,11-dibromo-12,21-dihydroxy-8,12-dimethyl-4-methylidene-15-prop-1-en-2-yl-16-oxatricyclo[16.3.1.03,8]docosa-1(21),18(22),19-trien-17-one

InChI

InChI=1S/C27H36Br2O4/c1-16(2)22-10-13-27(5,32)24(29)11-12-26(4)20(17(3)6-9-23(26)28)15-19-14-18(25(31)33-22)7-8-21(19)30/h7-8,14,20,22-24,30,32H,1,3,6,9-13,15H2,2,4-5H3/t20-,22+,23+,24-,26+,27+/m1/s1

InChI Key

IPAZKUSUTMJKCC-LXZFFOPQSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]([C@@H](CC[C@@]2([C@H](CCC(=C)[C@H]2CC3=C(C=CC(=C3)C(=O)O1)O)Br)C)Br)(C)O

Canonical SMILES

CC(=C)C1CCC(C(CCC2(C(CCC(=C)C2CC3=C(C=CC(=C3)C(=O)O1)O)Br)C)Br)(C)O

Synonyms

bromophycolide E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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